

Application Notes and Protocols for II-B08, a SHP2 Inhibitor

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Compound of Interest

Compound Name: II-B08

Cat. No.: B15540879

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Introduction

II-B08 is a cell-permeable small molecule inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical component of multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in various human cancers.[2] [3] By inhibiting SHP2, **II-B08** can block growth factor-stimulated signaling and inhibit the proliferation of cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[1][4] These application notes provide detailed protocols for the preparation of **II-B08** stock solutions and its application in a key cell-based assay.

Quantitative Data Summary

For ease of reference, the key quantitative data for **II-B08** are summarized in the table below.

Property	Value	Reference
Synonyms	PTP Inhibitor XXXI	
CAS Number	1143579-78-5	
Molecular Formula	C ₃₃ H ₂₇ N ₅ O ₄	
Molecular Weight	557.61 g/mol	
IC ₅₀ (SHP2)	5.5 µM	
Recommended Storage	Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C.	
Purity	>98% (typical)	
Appearance	Crystalline solid	

Experimental Protocols

Protocol 1: Preparation of II-B08 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **II-B08** in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

- **II-B08** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Pre-warm **II-B08**: Allow the vial of **II-B08** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh a precise amount of **II-B08** powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 5.58 mg of **II-B08** for every 1 mL of DMSO.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **II-B08** powder. For example, add 1 mL of DMSO to 5.58 mg of **II-B08**.
- Mixing: Vortex the solution thoroughly until the **II-B08** is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details a method to assess the inhibitory effect of **II-B08** on the SHP2-mediated RAS-MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

- Cancer cell line of interest (e.g., a cell line with a known dependency on the RAS-MAPK pathway)
- Complete cell culture medium
- Serum-free cell culture medium
- **II-B08** stock solution (10 mM in DMSO)
- Growth factor (e.g., EGF, FGF)
- Phosphate-buffered saline (PBS)

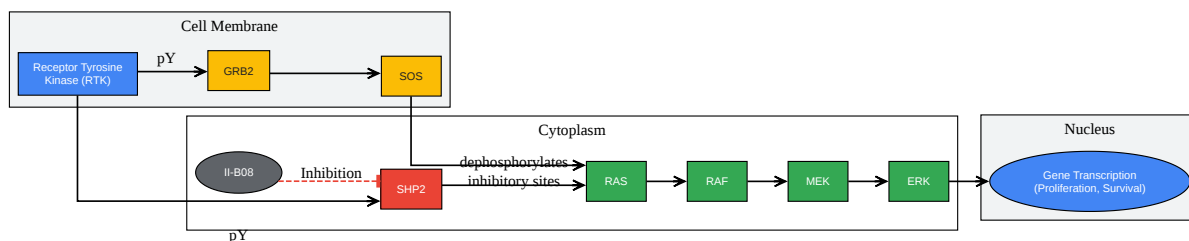
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Seeding:** Seed the cells in 6-well plates and culture until they reach 70-80% confluency.
- **Serum Starvation:** Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
- **II-B08 Treatment:** Treat the cells with varying concentrations of **II-B08** (e.g., 0.1, 1, 5, 10 μ M) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.
- **Growth Factor Stimulation:** Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to induce ERK1/2 phosphorylation.
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a BCA protein assay.

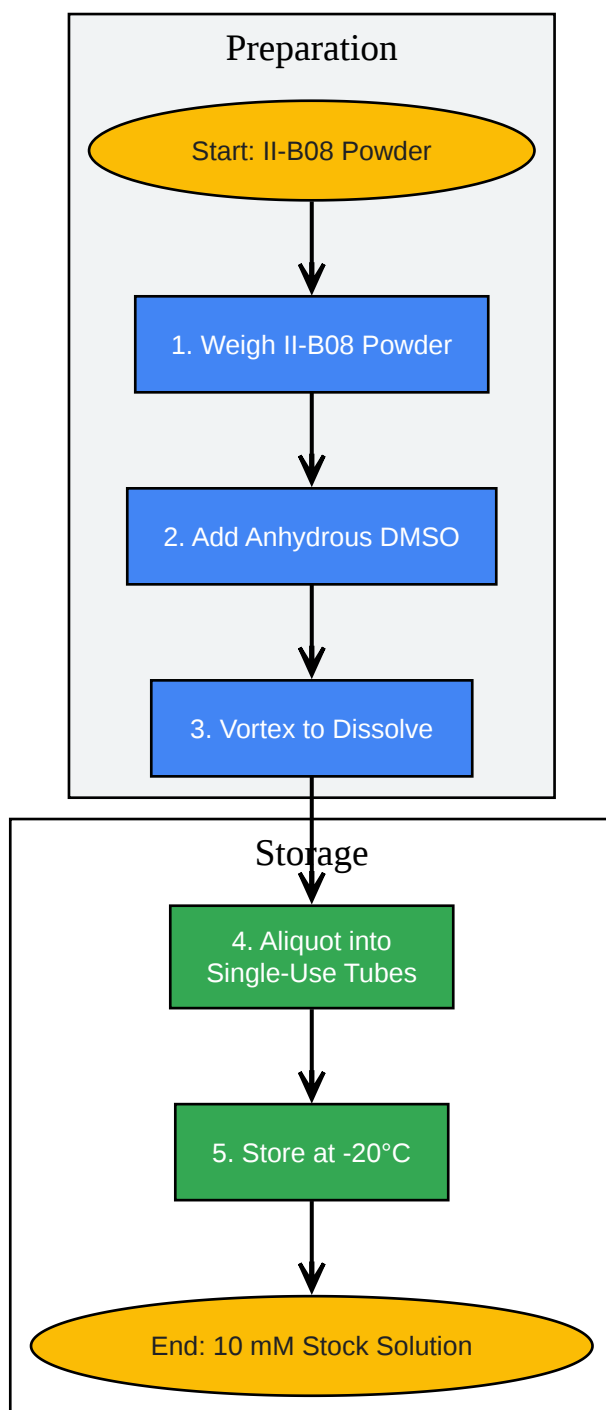
- **Sample Preparation:** Mix equal amounts of protein (20-30 μ g) with Laemmli sample buffer and heat at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
- **Blocking:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
- **Stripping and Re-probing:** To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

Visualizations



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Caption: SHP2 signaling pathway and the inhibitory action of **II-B08**.



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Caption: Workflow for preparing a 10 mM **II-B08** stock solution.

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